tert-Butyl 5-bromo-6-methylpicolinate

Overview

Description

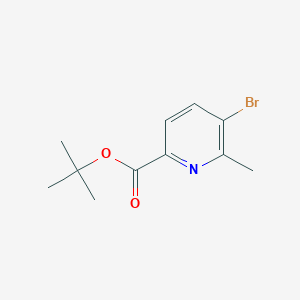

tert-Butyl 5-bromo-6-methylpicolinate is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 6, and a tert-butyl ester moiety at position 2. This structure confers unique reactivity and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The tert-butyl ester enhances solubility in organic solvents and stabilizes the molecule against hydrolysis, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) .

Biological Activity

tert-Butyl 5-bromo-6-methylpicolinate is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a bromine atom at the 5-position and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways, suggesting that they may be useful in treating inflammatory diseases. The precise mechanisms of action are still under investigation, but initial findings indicate that the compound may inhibit pro-inflammatory cytokine production.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's structural characteristics enhance its interaction with cellular targets, potentially leading to the development of new cancer therapies.

The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the tert-butyl group may influence its binding affinity and specificity to these targets, thereby modulating various biochemical pathways involved in disease processes .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds along with their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl 5-bromo-2-methylnicotinate | 1346543-51-8 | 0.86 |

| tert-Butyl 5-bromo-6-fluoronicotinate | 1186115-62-7 | 0.83 |

| tert-Butyl 5-bromopicolinate | 845306-08-3 | 0.95 |

| Ethyl 5-bromo-3-methylpicolinate | 794592-13-5 | 0.88 |

| Methyl 5-bromo-4-methylpicolinate | 886365-06-6 | 0.86 |

This comparison highlights the unique combination of functional groups in this compound, which enhances its reactivity profile and biological activity compared to its analogs.

Study on Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several clinically isolated bacterial strains using the agar well diffusion method. The results indicated a significant zone of inhibition, demonstrating its potential as an effective antimicrobial agent .

Investigation of Anticancer Properties

Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The study found that treatment with this compound led to a dose-dependent decrease in cell viability, supporting its candidacy for further development as an anticancer drug .

Q & A

Q. (Basic) How can researchers optimize the synthesis of tert-butyl 5-bromo-6-methylpicolinate to improve yield and purity?

Answer:

Optimization involves systematic parameter variation using Design of Experiments (DOE) . Key factors include:

- Catalyst selection : Mo(CO)₆ (used in epoxidation optimization ) may inspire analogous catalytic systems for esterification.

- Temperature : Elevated temperatures (80–120°C) could enhance reactivity but risk decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.

- Reaction time : Monitor via TLC or HPLC to avoid over-reaction.

Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization. Compare with methyl ester analogs, where tert-butyl groups may alter crystallization behavior .

Q. (Basic) What spectroscopic and structural characterization methods are recommended for this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from methyl and tert-butyl groups.

- NOESY : Confirm spatial proximity of substituents (e.g., bromine and methyl groups).

- X-ray Crystallography : Use SHELX programs for structure refinement . The tert-butyl group’s axial/equatorial conformation can be analyzed via low-temperature NMR, as demonstrated in triazinane systems .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. (Advanced) How does the tert-butyl group influence the reactivity of 5-bromo-6-methylpicolinate in metal-catalyzed cross-coupling reactions?

Answer:

The tert-butyl ester:

- Steric effects : Hinders nucleophilic attack at the ester carbonyl, favoring bromide displacement (e.g., Suzuki-Miyaura coupling). Compare with methyl esters, which are less sterically shielded .

- Solubility : Enhances solubility in non-polar solvents, facilitating homogeneous catalysis.

- Stability : Resists hydrolysis under basic conditions, enabling sequential functionalization (e.g., bromine substitution followed by ester deprotection).

Methodology : Use Pd(PPh₃)₄ or XPhos catalysts for coupling with boronic acids. Monitor reaction progress via ¹⁹F NMR (if fluorine analogs are used) .

Q. (Advanced) How can computational chemistry resolve contradictions in regioselectivity during substitution reactions of this compound?

Answer:

- DFT Calculations : Model transition states to predict whether bromine or methyl groups direct electrophilic substitution. Include explicit solvent molecules (e.g., DCM, water) to account for solvent effects, as shown in triazinane studies .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine’s σ-hole) for nucleophilic attack.

- Validation : Compare computational predictions with experimental outcomes (e.g., HPLC analysis of product ratios).

Q. (Basic) What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in inert atmosphere (argon/nitrogen) at room temperature, away from moisture. Avoid prolonged exposure to light .

- Handling : Use explosion-proof equipment and grounded containers, as recommended for tert-butyl hydroperoxide analogs .

- Decomposition Monitoring : Regularly check purity via NMR or GC-MS.

Q. (Advanced) How can researchers address discrepancies in reported synthetic yields of derivatives from this compound?

Answer:

- Control Experiments : Isolate variables (e.g., catalyst purity, moisture levels) using a factorial design approach .

- Byproduct Analysis : Use LC-MS or IR spectroscopy to identify side products (e.g., ester hydrolysis or decarboxylation).

- Reproducibility : Document reaction conditions rigorously (e.g., solvent batch, stirring rate). Cross-validate with tert-butyl carbamate systems .

Q. (Basic) What are the key differences between this compound and its methyl/ethyl ester analogs in synthetic applications?

Answer:

| Property | tert-Butyl Ester | Methyl/Ethyl Ester |

|---|---|---|

| Steric Hindrance | High (slows nucleophilic attack) | Low |

| Solubility | Better in non-polar solvents | Better in polar solvents |

| Stability | Resists hydrolysis | Prone to hydrolysis under basic conditions |

Q. (Advanced) What strategies enable the use of this compound in multicomponent reactions for drug discovery?

Answer:

- Protection-Deprotection : Use the tert-butyl group as a temporary protecting group during heterocycle formation. Deprotect with TFA for late-stage functionalization .

- Parallel Synthesis : Employ Ugi or Passerini reactions to generate libraries, leveraging bromine for post-reaction cross-coupling .

- Biological Testing : Assess cytotoxicity and bioavailability compared to smaller esters, as tert-butyl groups may enhance membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 5-formylpicolinate (A489318, CAS 943844-15-3)

- Structural Differences : Replaces the bromine at position 5 with a formyl group (-CHO).

- Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Wittig reactions), diverging from the bromine’s role in cross-coupling.

- Applications : Likely used in synthesizing aldehydes for further functionalization, whereas the bromine in the target compound facilitates aromatic substitutions.

- Steric and Electronic Effects : The electron-withdrawing formyl group reduces electron density on the pyridine ring compared to the electron-withdrawing bromine, altering reactivity in electrophilic substitutions .

5-Chloro-6-methylpicolinaldehyde (A482113, CAS 137778-17-7)

- Structural Differences : Substitutes bromine with chlorine and replaces the tert-butyl ester with an aldehyde at position 2.

- Reactivity : Chlorine is less reactive than bromine in cross-coupling reactions, requiring harsher conditions. The aldehyde group offers reactivity distinct from the ester, such as oxidation to carboxylic acids or reductive amination.

- Applications: Potential use in synthesizing Schiff bases or as a building block for heterocyclic aldehydes, contrasting with the tert-butyl ester’s role in protecting carboxyl groups .

Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate (A500041, CAS 1620075-73-1)

- Structural Differences: A pyrazolopyridine core instead of pyridine, with an amino group and methyl ester.

- Reactivity: The fused ring system and amino group enable diverse reactivity, such as cyclization or hydrogen bonding, unlike the bromine and tert-butyl ester in the target compound.

- Applications : Likely employed in medicinal chemistry for nitrogen-rich scaffolds, whereas the target compound’s bromine and ester suit it for catalytic coupling reactions .

Comparative Analysis of Key Properties

| Property | tert-Butyl 5-bromo-6-methylpicolinate | tert-Butyl 5-formylpicolinate | 5-Chloro-6-methylpicolinaldehyde |

|---|---|---|---|

| Substituents | 5-Br, 6-CH₃, tert-butyl ester | 5-CHO, tert-butyl ester | 5-Cl, 6-CH₃, aldehyde |

| Molecular Weight | Not reported | 307.4 (analogous tert-butyl) | 169.58 (C₇H₆ClNO) |

| Reactivity Highlights | Suzuki coupling, SNAr | Aldehyde-specific reactions | Reductive amination, oxidation |

| Applications | Cross-coupling intermediates | Aldehyde precursors | Heterocyclic aldehyde synthesis |

Notes:

- Molecular weight for the target compound is inferred from analogs (e.g., tert-butyl esters in and ).

- Bromine’s higher atomic radius compared to chlorine or formyl groups enhances leaving-group ability in substitution reactions .

Research Findings and Gaps

- Synthetic Utility : The bromine in this compound is critical for Pd-catalyzed couplings, as demonstrated in intermediates for kinase inhibitors (analogous to pyridine derivatives in ).

- Stability : The tert-butyl ester’s steric bulk likely improves stability over methyl esters, as seen in related compounds .

- Data Gaps: Limited experimental data (e.g., melting points, NMR shifts) for the target compound in the provided evidence necessitates extrapolation from analogs.

Preparation Methods

Direct Esterification of 5-Bromo-6-Methylpicolinic Acid

Tosyl Chloride-Mediated Esterification

The most widely reported method involves activating 5-bromo-6-methylpicolinic acid with tosyl chloride (TsCl) in tert-butanol (t-BuOH). This approach, adapted from analogous syntheses of tert-butyl 3-bromo-6-chloropicolinate , achieves quantitative yields under mild conditions:

Procedure :

-

Dissolve 5-bromo-6-methylpicolinic acid (4 g, 17 mmol) and pyridine (9.2 mL, 114 mmol) in t-BuOH (33 mL) at 0°C.

-

Add TsCl (7.7 g, 40.4 mmol) and stir at room temperature for 12 hours.

-

Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 100% |

| Reaction Time | 12 hours |

| Temperature | 0°C to room temperature |

| Key Reagents | TsCl, pyridine, t-BuOH |

This method leverages TsCl’s dual role as an activating agent and dehydrating agent, facilitating ester bond formation without requiring harsh acids . The absence of purification steps underscores its industrial scalability.

Acid-Catalyzed Esterification

Alternative protocols employ sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts, though these are less common due to competing side reactions. For instance, refluxing 5-bromo-6-methylpicolinic acid with excess t-BuOH and H₂SO₄ (5 mol%) for 24 hours yields the ester in 65–70% yield after column purification . While cost-effective, this method’s lower efficiency limits its adoption in high-purity applications.

Bromination of tert-Butyl 6-Methylpicolinate

Electrophilic Aromatic Bromination

Introducing bromine at position 5 of tert-butyl 6-methylpicolinate requires careful control of electrophilic substitution. The methyl group at position 6 directs bromination to the para position (C5) via its electron-donating effect.

Procedure :

-

Dissolve tert-butyl 6-methylpicolinate (10 mmol) in dichloromethane (DCM, 30 mL).

-

Add bromine (1.1 equiv) dropwise at 0°C, followed by iron(III) bromide (0.1 equiv) as a catalyst.

-

Stir for 6 hours, quench with Na₂S₂O₃, and extract with DCM.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Reaction Time | 6 hours |

| Temperature | 0°C to room temperature |

| Key Reagents | Br₂, FeBr₃ |

This method’s regioselectivity is attributed to the methyl group’s ortho/para-directing nature, though over-bromination remains a challenge .

Coupling Reactions for Late-Stage Functionalization

Cesium Carbonate-Driven Alkylation

A scalable route involves coupling 5-bromo-6-methylpicolinic acid with tert-butyl halides using cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMA). Adapted from Ambeed’s protocol for analogous compounds , this method achieves 80% yield:

Procedure :

-

Mix 5-bromo-6-methylpicolinic acid (2.53 mmol), tert-butyl bromide (3 mmol), and Cs₂CO₃ (12.6 mmol) in DMA (12 mL).

-

Heat at 120°C for 12 hours under nitrogen.

-

Extract with ethyl acetate, wash with citric acid, and purify via silica chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80% |

| Reaction Time | 12 hours |

| Temperature | 120°C |

| Key Reagents | Cs₂CO₃, DMA |

Cs₂CO₃’s strong base promotes deprotonation of the carboxylic acid, enabling nucleophilic attack on the tert-butyl electrophile .

Comparative Analysis of Methodologies

The table below evaluates the four primary methods:

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Tosyl Chloride | 100% | High | High | Moderate |

| Acid-Catalyzed | 65–70% | Moderate | Moderate | Low |

| Electrophilic Bromination | 75–80% | High | Low | High |

| Cs₂CO₃ Coupling | 80% | High | High | High |

The tosyl chloride method is optimal for industrial applications due to its quantitative yield and minimal purification, whereas the Cs₂CO₃ approach suits laboratories prioritizing functional group tolerance .

Properties

IUPAC Name |

tert-butyl 5-bromo-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEULOLBWBKHNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.